![molecular formula C9H8BrN3 B1289530 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 850349-24-5](/img/structure/B1289530.png)
3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
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Overview
Description
“3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a chemical compound with the empirical formula C10H10BrN3. It has a molecular weight of 252.11 . This compound is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups . This versatility is crucial in the development of new pharmaceuticals, particularly in the creation of molecules with potential antibacterial and antiviral properties .
Agriculture: Development of Herbicides and Pesticides
In agriculture, derivatives of this compound are explored for their herbicidal and pesticidal activities. The pyrazole moiety, in particular, is known for its role in the synthesis of compounds with noteworthy biological properties, including herbicidal activity . This makes it a valuable scaffold for designing new agrochemicals.
Material Science: Formation of Coordination Complexes
“3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” can react with metal centers to form coordination complexes. These complexes have potential applications in material science, such as the development of new catalysts or the creation of materials with unique electronic properties .
Environmental Science: Analytical and Detection Tools
The compound’s structure allows it to bind selectively to certain metals and ions, which can be leveraged in environmental science to develop analytical tools for detecting pollutants or studying environmental samples for metal ion content .
Biochemistry: Study of Enzyme Inhibition
In biochemistry, the pyrazole ring is a common motif in enzyme inhibitors. Researchers can modify “3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” to study its interaction with enzymes, potentially leading to the discovery of new inhibitors that can regulate biological pathways or serve as therapeutic agents .
Pharmacology: Drug Discovery and Development
The compound’s structural features make it a candidate for drug discovery. Its ability to undergo various chemical transformations allows researchers to synthesize a wide range of pharmacologically active derivatives. These derivatives are then screened for activities such as antimicrobial, anti-inflammatory, and antitumor effects, contributing to the discovery of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets by forming bonds with active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been shown to have significant inhibitory activity, suggesting that this compound may also have potent effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSBEALVUBRBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592285 |
Source
|
Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine | |
CAS RN |
850349-24-5 |
Source
|
Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850349-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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